molecular formula C20H16N4O4S2 B14938350 methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B14938350
M. Wt: 440.5 g/mol
InChI Key: HYJSFYVCLLUKSU-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and is further substituted with various functional groups

Preparation Methods

The synthesis of methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common method includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings, often using halogenated reagents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted thiazolopyrimidines and their derivatives .

Scientific Research Applications

Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine moiety can mimic purine structures, allowing it to bind effectively to biological targets. This binding can inhibit or modulate the activity of enzymes, leading to therapeutic effects such as anticancer or antibacterial activity .

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

  • Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Methyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential therapeutic applications .

Biological Activity

Methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique thiazole and pyrimidine moieties. The IUPAC name highlights the functional groups that contribute to its biological activity. The molecular formula is C18H18N4O3S2C_{18}H_{18}N_4O_3S^2, with a molecular weight of approximately 382.49 g/mol.

Pharmacological Potential

Research indicates that compounds containing thiazole and pyrimidine derivatives exhibit a variety of pharmacological effects. Notably, these compounds have been associated with:

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties against various pathogens. For instance, studies show that thiazolo[3,2-a]pyrimidines exhibit activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Thiazole derivatives have been explored for their potential in cancer therapy. For example, certain derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer) .

Case Study 1: Anticancer Properties

A study assessed the anticancer activity of thiazolo[3,2-a]pyrimidine derivatives against liver cancer cells (HEPG-2). The compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis in Cancer Cells : Thiazole derivatives may trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerHEPG-212 µM
AntimicrobialEscherichia coliNot specified

Properties

Molecular Formula

C20H16N4O4S2

Molecular Weight

440.5 g/mol

IUPAC Name

methyl 2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H16N4O4S2/c1-28-18(27)15-14(8-7-12-5-3-2-4-6-12)30-19(22-15)23-16(25)13-11-21-20-24(17(13)26)9-10-29-20/h2-6,9-11H,7-8H2,1H3,(H,22,23,25)

InChI Key

HYJSFYVCLLUKSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3)CCC4=CC=CC=C4

Origin of Product

United States

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